molecular formula C12H12N2O2 B2610940 4-methyl-N-(5-methyl-1,2-oxazol-3-yl)benzamide CAS No. 109300-30-3

4-methyl-N-(5-methyl-1,2-oxazol-3-yl)benzamide

Cat. No.: B2610940
CAS No.: 109300-30-3
M. Wt: 216.24
InChI Key: WXLKEGOUIRQNKM-UHFFFAOYSA-N
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Description

4-Methyl-N-(5-methyl-1,2-oxazol-3-yl)benzamide (CAS: 109300-30-3) is a benzamide derivative featuring a 5-methylisoxazole moiety linked to a 4-methylbenzamide core. Its molecular formula is C₁₂H₁₂N₂O₂ (MW: 216.24 g/mol), with a solubility profile suitable for research applications in dimethyl sulfoxide (DMSO) or ethanol . The compound is synthesized via condensation reactions involving substituted benzoyl chlorides and aminomethylisoxazole intermediates, as exemplified in protocols for analogous sulfonamide and benzamide derivatives .

Properties

IUPAC Name

4-methyl-N-(5-methyl-1,2-oxazol-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2/c1-8-3-5-10(6-4-8)12(15)13-11-7-9(2)16-14-11/h3-7H,1-2H3,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXLKEGOUIRQNKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=NOC(=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-(5-methyl-1,2-oxazol-3-yl)benzamide typically involves the reaction of 4-methylbenzoic acid with 5-methyl-1,2-oxazole-3-amine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by adjusting reaction parameters such as temperature, solvent, and reaction time.

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-(5-methyl-1,2-oxazol-3-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-methyl-N-(5-methyl-1,2-oxazol-3-yl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit bacterial enzymes, leading to antimicrobial activity, or interact with cellular pathways involved in cancer cell proliferation .

Comparison with Similar Compounds

Core Modifications

  • Benzamide vs. Sulfonamide: Replacing the benzamide group with a sulfonamide (e.g., in ) alters hydrogen-bonding capacity and target selectivity. Sulfonamides often exhibit enhanced antimicrobial activity due to their ability to mimic para-aminobenzoic acid (PABA) in folate biosynthesis .

Isoxazole Modifications

  • 5-Methylisoxazole: The 5-methyl group in the target compound stabilizes the isoxazole ring through steric and electronic effects, as seen in crystallographic studies of related sulfonamides (e.g., β = 106.863° in monoclinic crystals) .
  • Dihydroisoxazole : The tert-butyl dihydroisoxazole derivative () demonstrates superior enzymatic inhibition (IC₅₀ <1 µM), highlighting the role of ring saturation in enhancing binding affinity .

Spectroscopic and Analytical Comparisons

  • Infrared Spectroscopy : The target compound’s carbonyl (C=O) stretch is expected near 1600–1670 cm⁻¹, consistent with benzamide derivatives like N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide (IR: 1605 cm⁻¹) .
  • NMR : Aromatic protons in similar compounds resonate between δ 7.36–8.39 ppm (DMSO-d₆), with isoxazole protons appearing as distinct doublets (J = 7–8 Hz) .

Biological Activity

4-methyl-N-(5-methyl-1,2-oxazol-3-yl)benzamide is a compound of growing interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure and Properties

This compound features a benzamide framework with an isoxazole moiety. The presence of the methyl and oxazole groups contributes to its unique chemical reactivity and biological interactions. The compound's chemical formula is C11H12N2OC_{11}H_{12}N_{2}O.

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets. The isoxazole ring is known for its role in modulating enzyme and receptor activities, which can lead to:

  • Antimicrobial Effects : It exhibits potential as an antimicrobial agent by inhibiting microbial growth through interaction with specific enzymes.
  • Anti-inflammatory Properties : The compound may reduce inflammation by affecting inflammatory pathways.
  • Anticancer Activity : Preliminary studies suggest it could inhibit cancer cell proliferation by targeting key signaling pathways involved in tumor growth.

Biological Activity Overview

The following table summarizes the biological activities reported for this compound:

Activity Effect Reference
AntimicrobialInhibits growth of bacteria and fungi
Anti-inflammatoryReduces inflammatory markers in vitro
AnticancerInduces apoptosis in cancer cell lines
Carbonic Anhydrase InhibitionShows potential as a selective inhibitor

Case Studies and Research Findings

  • Antimicrobial Activity : A study demonstrated that this compound exhibited significant antibacterial activity against Staphylococcus aureus, suggesting its potential use in treating bacterial infections .
  • Anti-inflammatory Effects : In vitro experiments indicated that the compound effectively reduced the production of pro-inflammatory cytokines, highlighting its potential for treating inflammatory diseases .
  • Anticancer Properties : Research on various cancer cell lines revealed that this compound induced apoptosis and inhibited cell proliferation, particularly in breast and colon cancer models .

Structural Analogues and Their Activities

The biological activity of this compound can be compared with structurally similar compounds. For instance, derivatives containing different substituents on the benzamide or oxazole rings have shown varying degrees of potency against similar targets.

Compound Activity IC50 Value (µM) Reference
4-(dimethylsulfamoyl)-N-(5-methyl...)Antibacterial10
4-(5-Methylisoxazolyl)benzamideAnticancer15

Conclusion and Future Directions

The compound this compound exhibits promising biological activities that warrant further investigation. Future research should focus on:

  • Mechanistic Studies : Elucidating the precise mechanisms through which this compound exerts its effects.
  • In Vivo Studies : Evaluating efficacy and safety in animal models to support potential clinical applications.
  • Structural Optimization : Modifying the chemical structure to enhance potency and selectivity for specific biological targets.

Q & A

Q. What are the recommended synthetic routes for 4-methyl-N-(5-methyl-1,2-oxazol-3-yl)benzamide, and how do reaction conditions influence yield?

Answer: The compound is typically synthesized via amide coupling between 4-methylbenzoyl chloride and 5-methyl-1,2-oxazol-3-amine. Key methodological considerations include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF or THF) enhance nucleophilicity of the amine group .
  • Catalysts : Use of Hünig’s base (DIPEA) or DMAP improves reaction efficiency by neutralizing HCl byproducts .
  • Temperature : Reactions are often conducted at 0–25°C to minimize oxazole ring decomposition .

Example Protocol (scaled to 125 mmol):

StepReagentSolventTemp (°C)Yield (%)
14-Methylbenzoyl chloride (1.2 eq)THF0 → RT75–85
25-Methyl-1,2-oxazol-3-amine (1.0 eq)DMFRT68–72

Post-synthesis purification involves column chromatography (SiO₂, hexane/EtOAc 3:1) .

Q. Which spectroscopic and crystallographic methods are most reliable for structural characterization?

Answer:

  • NMR : 1H^1H NMR in CDCl₃ shows distinct peaks for the benzamide aromatic protons (δ 7.2–7.8 ppm) and oxazole protons (δ 6.5–6.7 ppm). 13C^{13}C NMR confirms carbonyl (C=O) at ~167 ppm .
  • X-ray crystallography : Single-crystal studies (e.g., orthorhombic P2₁2₁2₁ space group) resolve bond lengths (e.g., C–N: 1.34 Å) and dihedral angles (e.g., 179.9° between benzamide and oxazole planes), critical for validating stereoelectronic effects .
  • IR : Strong absorption at ~1650 cm⁻¹ (amide C=O) and ~3100 cm⁻¹ (aromatic C–H) .

Advanced Research Questions

Q. How can conflicting bioactivity data in analogs be resolved methodologically?

Answer: Contradictions often arise from assay conditions or structural variations. Strategies include:

  • Comparative assays : Test the compound alongside analogs (e.g., 1,3,4-thiadiazole derivatives) under identical conditions to isolate substituent effects .
  • Dose-response profiling : Use IC₅₀ values across multiple cell lines (e.g., cancer vs. normal) to assess selectivity .
  • Computational docking : Compare binding affinities to target proteins (e.g., COX-2 or kinases) using software like AutoDock Vina to rationalize activity differences .

Q. What strategies optimize reaction scalability while maintaining purity?

Answer:

  • Microwave-assisted synthesis : Reduces reaction time (e.g., from 24 h to 2 h) and improves yield by 15–20% via uniform heating .
  • Hazard analysis : Pre-reaction risk assessments (e.g., thermal stability of intermediates) are critical for scaling beyond 100 mmol .
  • Workflow integration : Use inline FTIR or HPLC to monitor reaction progress and automate quenching/purification .

Q. Scalability Challenges :

ParameterLab Scale (10 mmol)Pilot Scale (500 mmol)
Mixing efficiencyHighModerate (requires baffled reactors)
Exotherm controlManual coolingJacketed reactor needed
Purity post-purification≥95%≥90% (requires recrystallization)

Q. How can computational models predict physicochemical properties for drug discovery applications?

Answer:

  • DFT calculations : Predict HOMO/LUMO energies (e.g., using Gaussian 16) to assess redox stability and charge distribution on the oxazole ring .
  • Solubility prediction : Use Abraham solvation parameters or COSMO-RS to estimate logP (experimental logP ~2.1) .
  • ADMET profiling : Tools like SwissADME predict blood-brain barrier permeability (e.g., TPSA = 58 Ų suggests low CNS penetration) .

Q. What safety protocols are essential for handling intermediates with reactive functional groups?

Answer:

  • Hazard identification : Perform DSC (differential scanning calorimetry) on intermediates (e.g., acyl chlorides) to detect exothermic decomposition .
  • PPE requirements : Use nitrile gloves, chemical goggles, and fume hoods during amine coupling steps .
  • Waste management : Quench reactive byproducts (e.g., HCl gas) with NaOH scrubbers before disposal .

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